molecular formula C8H11ClN2S B13344888 2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride

2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride

Cat. No.: B13344888
M. Wt: 202.71 g/mol
InChI Key: GVPYWSZJEPXQMA-UHFFFAOYSA-N
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Description

2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride is a heterocyclic compound that features a thieno[2,3-b]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromo-4-(5-bromothiophen-2-yl)methylene-4H-thieno[2,3-b]pyrrol-5(6H)-one with ethanamine in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11ClN2S

Molecular Weight

202.71 g/mol

IUPAC Name

2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H10N2S.ClH/c9-3-1-6-5-10-8-7(6)2-4-11-8;/h2,4-5,10H,1,3,9H2;1H

InChI Key

GVPYWSZJEPXQMA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN2)CCN.Cl

Origin of Product

United States

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